molecular formula C15H11ClF3NO2 B2427663 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl acetate CAS No. 338410-48-3

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl acetate

Cat. No.: B2427663
CAS No.: 338410-48-3
M. Wt: 329.7
InChI Key: QRWCYMWXTKVUOI-UHFFFAOYSA-N
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Description

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl acetate is an organic compound that features a complex structure with a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl acetate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group in the phenyl acetate moiety can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate the hydrolysis reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol.

Scientific Research Applications

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl acetate has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Agrochemicals: The compound may serve as a precursor for the development of pesticides and herbicides.

    Materials Science: Its unique chemical structure makes it a candidate for the synthesis of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl acetate is unique due to its specific combination of functional groups and structural features. The presence of both chlorine and trifluoromethyl groups on the pyridine ring, along with the phenyl acetate moiety, imparts distinct chemical properties that differentiate it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2/c1-9(21)22-12-4-2-10(3-5-12)6-14-13(16)7-11(8-20-14)15(17,18)19/h2-5,7-8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWCYMWXTKVUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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